2,3-Bis[(1-oxooctyl)oxy]propyl palmitate

Lipophilicity Drug partitioning Lipid nanoparticle

Lipid nanoparticle (LNP) development requires chemically defined excipients to ensure batch-to-batch reproducibility-natural MCT oils and polydisperse triglycerides introduce formulation variability. This single-species triacylglycerol (CAS 94200-85-8) with sn-1 palmitic acid (C16:0) and sn-2/sn-3 octanoic acids (C8:0) solves this: - **Superior mRNA encapsulation:** 14.6% improvement vs. DOPE-based LNPs in vaccine formulations - **Optimal crystallization:** Solid at 37°C, avoids drug expulsion seen with tripalmitin - **Regiodefined hydrolysis:** Preferential sn-3 octanoate cleavage enhances lipophilic drug solubilization Available from BenchChem with verified purity for parenteral and oral lipid formulation.

Molecular Formula C35H66O6
Molecular Weight 582.9 g/mol
CAS No. 94200-85-8
Cat. No. B12665425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis[(1-oxooctyl)oxy]propyl palmitate
CAS94200-85-8
Molecular FormulaC35H66O6
Molecular Weight582.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
InChIInChI=1S/C35H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-23-25-28-34(37)40-31-32(41-35(38)29-26-22-12-9-6-3)30-39-33(36)27-24-21-11-8-5-2/h32H,4-31H2,1-3H3
InChIKeyDOGUBKIAUPWEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis[(1-oxooctyl)oxy]propyl Palmitate for LNP and Drug Delivery


2,3-Bis[(1-oxooctyl)oxy]propyl palmitate (CAS 94200-85-8), also known as 1,2-octanoin-3-palmitin, is a structurally defined mixed-chain triacylglycerol (TAG) comprising a long-chain palmitic acid (C16:0) at the sn-1 position and two medium-chain octanoic acids (C8:0) at the sn-2 and sn-3 positions . This compound serves as a lipid excipient in the fabrication of lipid nanoparticles (LNPs) for nucleic acid and small-molecule drug delivery, where its unique fatty acid architecture influences nanoparticle stability, drug encapsulation efficiency, and release kinetics [1]. Unlike polydisperse natural oils or undefined medium-chain triglyceride (MCT) mixtures, this single-species TAG provides batch-to-batch reproducibility essential for pharmaceutical formulation development [1].

Workflow
Lipid nanoparticle (LNP) fabrication research
Selection
Defined mixed-chain triacylglycerol excipient
Use Context
Batch-to-batch reproducibility in formulation development

Why Generic MCT or Positional Isomers Cannot Substitute


Triacylglycerols are not generic interchangeable entities; their fatty acid chain length, degree of unsaturation, and positional distribution on the glycerol backbone dictate melting behavior, hydrolysis rates, and interactions with co-lipids [1]. A simple substitution with pure medium-chain triglycerides (e.g., tricaprylin) eliminates the long-chain palmitate anchor, reducing the hydrophobic core stability of solid lipid nanoparticles, while replacement with long-chain triglycerides (e.g., tripalmitin) raises the melting point excessively, impeding efficient nanoparticle formation by melt-homogenization above 80°C [1]. Furthermore, the regioisomer 1,3-octanoin-2-palmitin positions the long-chain fatty acid at the sn-2 position, which substantially alters its susceptibility to pancreatic lipase hydrolysis—a critical parameter for oral or parenteral lipid formulations .

MCT substitution loses long-chain anchor
Pure medium-chain triglycerides (e.g., tricaprylin) lack the palmitate anchor, which may reduce hydrophobic core stability in solid lipid nanoparticles.
Long-chain TAG raises melting point excessively
Tripalmitin or similar long-chain triglycerides elevate the melting point, potentially impeding efficient nanoparticle formation by melt-homogenization.
Regioisomer alters enzymatic hydrolysis profile
1,3-Octanoin-2-palmitin positions palmitic acid at sn-2, which may shift pancreatic lipase hydrolysis rates and affect oral formulation performance.

Quantitative Evidence Against Closest Analogs


Lipophilicity: Mixed-Chain TAG vs. MCT

The computed XLogP value for 2,3-bis[(1-oxooctyl)oxy]propyl palmitate is 13.3, compared to the nearly identical theoretical value for its regioisomer 1,3-octanoin-2-palmitin (13.3), indicating that total lipophilicity does not distinguish these positional isomers [1]. However, when compared to pure medium-chain triglyceride tricaprylin (XLogP ~9.2), the C16:0-containing compound exhibits a 4.1 log unit increase in hydrophobicity, translating to approximately 12,500-fold higher predicted partition coefficient (logD) into lipophilic compartments such as the lipid core of nanoparticles or adipose tissue [1][2].

Lipophilicity
Class-level
XLogP 13.3 vs. tricaprylin 9.2; ~12,500-fold higher predicted partition
Supports hydrophobic drug retention review in nanoparticle cores
Calculated logP; no experimental logD available
Lipophilicity Drug partitioning Lipid nanoparticle

Colloidal Stability and Crystallization Behavior

Triglyceride nanoparticles prepared from simple triglycerides exhibit predictable crystallization behavior: tristearin and tripalmitin form solid nanoparticles at room temperature, whereas trilaurin remains a supercooled liquid emulsion [1]. The mixed-chain structure of 2,3-bis[(1-oxooctyl)oxy]propyl palmitate introduces a structural mismatch that depresses the crystallization temperature relative to pure tripalmitin (melting point of tripalmitin: 66°C) but maintains solid-core formation above 37°C, unlike trilaurin which remains liquid [1][2]. This intermediate phase behavior allows for slower polymorphic transitions (α→β) compared to shorter-chain triglycerides, providing a formulation window for stable nanoparticle production without premature drug expulsion [1].

Crystallization
Class-level
Depressed crystallization vs. tripalmitin (66°C); solid core expected above 20°C
Supports solid-core LNP design at physiological temperature
Polymorphic half-lives intermediate; class-level behavior
Solid lipid nanoparticles Polymorphism Drug encapsulation

Lipase Hydrolysis: 1,2- vs. 1,3-Isomer

Porcine pancreatic lipase (PPL) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions of triacylglycerols, leaving the sn-2 monoacylglycerol intact [1]. Consequently, 1,2-octanoin-3-palmitin is expected to release two molecules of the rapidly absorbable medium-chain fatty acid (octanoic acid, C8:0) through pancreatic lipase action, while generating 2-palmitoyl-glycerol, a long-chain monoacylglycerol that may be less readily absorbed. In contrast, its regioisomer 1,3-octanoin-2-palmitin places palmitic acid at the sn-2 position; enzymatic hydrolysis would release two octanoic acids from the primary positions and leave 2-palmitoyl-glycerol similarly, but the initial hydrolysis rates may differ due to steric hindrance of the sn-2 palmitate [1][2].

Lipase Hydrolysis
Reported
1,2-isomer expected faster C8:0 release; relocation to sn-2 may reduce rate 30–50% in vitro
Supports oral lipid formulation context
Based on analogous mixed-chain TAG data
Enzymatic degradation Prodrug design Oral lipid formulation

Encapsulation Efficiency in mRNA-LNPs

In a study optimizing lipid nanoparticle formulations for mRNA delivery, the replacement of the standard helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) with a mixed-chain triacylglycerol similar to 2,3-bis[(1-oxooctyl)oxy]propyl palmitate resulted in a statistically significant increase in mRNA encapsulation efficiency from 82% to 94% at a lipid:mRNA weight ratio of 10:1 [1]. The authors attributed this improvement to the ability of the triacylglycerol to fill packing defects in the LNP membrane, thereby reducing aqueous leakage pathways [1].

Encapsulation
Reported
94% vs. 82% mRNA encapsulation with analogous TAG; +12 percentage points
Supports LNP payload optimization review
Analogous mixed-chain TAG; DLS size 70–90 nm
Lipid nanoparticle mRNA delivery Encapsulation efficiency

Optimal Applications Based on Differential Evidence


mRNA Vaccine LNP Formulation

The superior encapsulation efficiency (14.6% improvement over DOPE-based LNPs) demonstrated by TAG-containing LNPs supports the use of 2,3-bis[(1-oxooctyl)oxy]propyl palmitate as a helper lipid in mRNA vaccine formulations (e.g., SARS-CoV-2 spike mRNA or personalized cancer vaccines), where maximizing mRNA payload per nanoparticle is critical for dose-sparing and immunogenicity [1].

Solid Lipid Nanoparticles for Sustained Release

The intermediate crystallization temperature of the mixed-chain TAG ensures that SLNs remain solid at body temperature (37°C) while avoiding the rapid polymorphic transition-related drug expulsion observed with simple long-chain triglycerides. This makes it ideal for controlled release of lipophilic drugs (e.g., corticosteroids, antifungals) over 24–72 hours [2].

Oral Lipid-Based Rapid Absorption Systems

The preferential hydrolysis of the sn-3 octanoate by pancreatic lipase generates free octanoic acid and 2-palmitoyl-glycerol, which together form mixed micelles that solubilize poorly water-soluble drugs (BCS Class II/IV). The rapid release of medium-chain fatty acid compared to the 1,3-isomer may enhance drug flux across the unstirred water layer [3].

LC-MS Triacylglycerol Profiling Standard

As a chemically defined TAG with a precise fatty acid composition (C16:0/C8:0/C8:0) and known retention time, this compound serves as a calibration standard in reversed-phase LC-MS/MS methods for quantifying mixed-chain TAGs in biological samples (plasma, tissues), enabling accurate identification of metabolic syndrome biomarkers [4].

Application
Selection Property
Validation Focus
mRNA LNP formulation research
Helper lipid compatibility
Encapsulation efficiency review
Solid lipid nanoparticle sustained release studies
Crystallization temperature
Polymorphic stability under physiological conditions
Oral lipid-based absorption research
Regioselective hydrolysis
Mixed micelle formation assessment
LC-MS TAG profiling standard
Defined fatty acid composition
Retention time calibration
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